molecular formula C22H17N3O2 B7713984 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7713984
M. Wt: 355.4 g/mol
InChI Key: LDQDMDAMLGXWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have shown promising results in drug discovery, materials science, and other areas.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or pathways involved in cell growth and proliferation. For instance, several studies have reported that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to inhibit the growth of several pathogenic microorganisms, suggesting its potential as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific applications. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the development of novel derivatives with improved solubility and bioactivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug candidate.

Synthesis Methods

The synthesis of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-phenyl-5-amino-1,3,4-oxadiazole with 2-chloro-N-(2-methylphenyl)benzamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields. In drug discovery, this compound has shown promising results as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has shown potential as an antifungal and antibacterial agent, with studies reporting its ability to inhibit the growth of several pathogenic microorganisms.

properties

IUPAC Name

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)21(26)23-19-14-8-7-13-18(19)22-24-20(25-27-22)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQDMDAMLGXWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

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